molecular formula C7H13N3O2 B13060989 1-[5-(Ethoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine

1-[5-(Ethoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine

Katalognummer: B13060989
Molekulargewicht: 171.20 g/mol
InChI-Schlüssel: YAMJMZWYQYAPHJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[5-(Ethoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Vorbereitungsmethoden

The synthesis of 1-[5-(Ethoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common synthetic route involves the reaction of ethyl hydrazinecarboxylate with ethyl chloroacetate to form an intermediate, which then undergoes cyclization in the presence of a dehydrating agent to yield the oxadiazole ring.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

1-[5-(Ethoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-[5-(Ethoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-[5-(Ethoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Vergleich Mit ähnlichen Verbindungen

1-[5-(Ethoxymethyl)-1,3,4-oxadiazol-2-yl]ethan-1-amine can be compared with other oxadiazole derivatives, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Eigenschaften

Molekularformel

C7H13N3O2

Molekulargewicht

171.20 g/mol

IUPAC-Name

1-[5-(ethoxymethyl)-1,3,4-oxadiazol-2-yl]ethanamine

InChI

InChI=1S/C7H13N3O2/c1-3-11-4-6-9-10-7(12-6)5(2)8/h5H,3-4,8H2,1-2H3

InChI-Schlüssel

YAMJMZWYQYAPHJ-UHFFFAOYSA-N

Kanonische SMILES

CCOCC1=NN=C(O1)C(C)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.